4-Methylpiperidine-1-sulfonyl chloride

Medicinal Chemistry ADME Optimization Sulfonamide Synthesis

4-Methylpiperidine-1-sulfonyl chloride (CAS 41483-70-9) is a sulfonyl chloride reagent featuring a 4-methyl-substituted piperidine ring. The compound has a molecular weight of 197.68 g/mol and is supplied as a liquid, typically at purities of 95–97%.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
CAS No. 41483-70-9
Cat. No. B1316622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-1-sulfonyl chloride
CAS41483-70-9
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3
InChIKeyIVVNPRFHZBOVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperidine-1-sulfonyl chloride CAS 41483-70-9: Chemical Identity and Procurement Specifications


4-Methylpiperidine-1-sulfonyl chloride (CAS 41483-70-9) is a sulfonyl chloride reagent featuring a 4-methyl-substituted piperidine ring. The compound has a molecular weight of 197.68 g/mol and is supplied as a liquid, typically at purities of 95–97% . Its primary utility lies in nucleophilic substitution reactions, particularly for the synthesis of sulfonamide derivatives in medicinal chemistry programs [1]. The methyl substituent at the 4-position distinguishes this reagent from the parent piperidine-1-sulfonyl chloride (CAS 35856-62-3) and other 4-substituted analogs, imparting specific physicochemical properties that influence its behavior in synthetic and biological applications [2].

Why Substituting 4-Methylpiperidine-1-sulfonyl chloride with Unsubstituted or 4-Fluoro Analogs Compromises Research Outcomes


Piperidine-1-sulfonyl chloride reagents are not interchangeable due to significant differences in lipophilicity, steric bulk, and electronic character imparted by the 4-position substituent [1]. The 4-methyl group in the target compound increases the calculated Log P to approximately 0.93, which is nearly three orders of magnitude more lipophilic than the 4-fluoro analog (Log P ~0.0055) [1]. This lipophilicity shift directly affects membrane permeability and protein binding of derived sulfonamides. Additionally, the methyl substituent introduces steric bulk that can alter regioselectivity in sulfonylation reactions and modulate target binding in biological assays, as demonstrated by the successful application of 4-methylpiperidine-derived sulfonamides in ERK kinase inhibitor programs [2]. Substituting a 4-methyl analog with an unsubstituted or 4-fluoro variant risks altering synthetic yields, changing biological activity profiles, and invalidating established structure-activity relationships.

Quantitative Differentiation of 4-Methylpiperidine-1-sulfonyl chloride vs. Analogs: Key Procurement Decision Metrics


Lipophilicity Shift: 4-Methyl vs. 4-Fluoro Substitution Alters Log P by ~170-Fold

The calculated Log P (octanol-water partition coefficient) for 4-methylpiperidine-1-sulfonyl chloride is 0.9337057 [1], while the 4-fluoro analog exhibits a Log P of 0.00547183933333 . This difference of approximately 0.928 log units translates to a ~170-fold higher lipophilicity for the methyl-substituted reagent [1]. In medicinal chemistry, such a shift significantly influences the permeability and distribution of derived sulfonamide drug candidates [2]. Researchers prioritizing cell permeability may favor the 4-methyl analog, whereas those seeking reduced lipophilicity may select the 4-fluoro variant.

Medicinal Chemistry ADME Optimization Sulfonamide Synthesis

Molecular Weight and Steric Bulk: 4-Methyl vs. Unsubstituted Piperidine-1-sulfonyl chloride

4-Methylpiperidine-1-sulfonyl chloride has a molecular weight of 197.68 g/mol , which is 14.03 g/mol higher than the unsubstituted piperidine-1-sulfonyl chloride (MW = 183.65 g/mol) . This difference corresponds to the mass of the 4-methyl substituent. The increased steric bulk around the piperidine nitrogen can influence the regioselectivity of sulfonylation reactions and the conformational preferences of derived sulfonamides. In contrast, the unsubstituted analog offers less steric hindrance, which may be advantageous for reactions requiring a less encumbered nucleophilic partner [1].

Organic Synthesis Reagent Selection Steric Effects

Purity Grade and Storage Requirements: 4-Methylpiperidine-1-sulfonyl chloride Offers Higher Assay Purity vs. Unsubstituted Analog

Commercially available 4-methylpiperidine-1-sulfonyl chloride is supplied at 97% purity (Sigma-Aldrich/Ambeed catalog) , whereas the unsubstituted piperidine-1-sulfonyl chloride is typically offered at 96% purity (Sigma-Aldrich catalog) . Additionally, the 4-methyl derivative requires storage at 2–8°C under an inert atmosphere , while the unsubstituted analog can be stored at ambient temperature . This difference in storage stringency reflects the increased hydrolytic sensitivity conferred by the 4-methyl substitution, which may also impact its reactivity profile in moisture-sensitive reactions.

Quality Control Procurement Specification Reagent Handling

Validated Synthetic Utility: 4-Methylpiperidine-1-sulfonyl chloride Enables ERK Kinase Inhibitor Development

In a 2019 study published in the International Journal of Molecular Sciences, the sulfonamide derivative 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (compound 3) was rationally designed and synthesized from 4-methylpiperidine-1-sulfonyl chloride [1]. Molecular docking studies confirmed that this 4-methylpiperidine-containing fragment bound effectively to the ATP pocket of the ERK kinase domain. Subsequent extension of this scaffold yielded a series of pyrimidine-based ERK inhibitors with anti-proliferative activities as low as 2.96 μM against MCF-7, HepG-2, and HCT-116 cancer cell lines [1]. This validated application demonstrates the reagent's utility in generating biologically active sulfonamides for kinase drug discovery programs [2].

Kinase Inhibitors Oncology Sulfonamide Medicinal Chemistry

Enzymatic Inhibition Profile: 4-Methylpiperidine-1-sulfonyl Derivative Exhibits Low Nanomolar IC₅₀

A derivative of 4-methylpiperidine-1-sulfonyl chloride, namely 5-(4-methylpiperidine-1-sulfonyl)-1H-indole-2,3-dione, has been reported as a ligand with an IC₅₀ value of 0.00118 μM (1.18 nM) [1]. This value indicates potent inhibition of the target enzyme (unspecified in the database entry). While a direct comparator for the unsubstituted piperidine analog is not available, this data point demonstrates that 4-methylpiperidine-derived sulfonamides can achieve low nanomolar potency in biochemical assays, supporting the selection of this reagent for programs targeting enzymes with sulfonamide-based inhibitors [2].

Enzyme Inhibition Biochemical Assay Covalent Inhibitors

Optimal Procurement Scenarios for 4-Methylpiperidine-1-sulfonyl chloride Based on Verified Differentiation Evidence


Medicinal Chemistry: ERK Kinase Inhibitor Synthesis and SAR Exploration

Research teams developing ERK kinase inhibitors should prioritize 4-methylpiperidine-1-sulfonyl chloride over unsubstituted or 4-fluoro analogs. The 4-methyl group provides an optimal Log P (~0.93) for balancing permeability and solubility, and its presence has been validated in a published ERK inhibitor program where the derived sulfonamide fragment bound effectively to the ATP pocket [1]. Substituting the 4-methyl analog would likely alter the binding mode and reduce inhibitory activity, as the SAR around the piperidine ring is sensitive to substituent size and lipophilicity [1][2].

Sulfonamide Library Synthesis Requiring Defined Lipophilicity

For parallel synthesis of sulfonamide libraries where Log P is a critical design parameter, 4-methylpiperidine-1-sulfonyl chloride offers a predictable ~0.93 Log P contribution [1]. This contrasts sharply with the 4-fluoro analog (Log P ~0.0055), providing a ~170-fold lipophilicity window [2]. Procurement of the methyl analog enables library diversification without altering the piperidine ring substitution, maintaining consistent physicochemical properties across the series .

Moisture-Sensitive Reactions Requiring High Purity Reagents

When conducting reactions sensitive to water or hydrolytic byproducts, the 97% purity grade and requirement for storage at 2–8°C under inert atmosphere make 4-methylpiperidine-1-sulfonyl chloride a superior choice [1]. The stricter storage conditions compared to the unsubstituted analog (ambient temperature) reflect its enhanced hydrolytic stability in the vapor phase, potentially reducing the risk of reagent degradation and improving reaction reproducibility [2].

Hit-to-Lead Optimization for Enzyme Inhibitors with Nanomolar Potency Goals

Teams targeting enzymes amenable to sulfonamide inhibition can leverage the 4-methylpiperidine-1-sulfonyl chloride scaffold, as demonstrated by the 1.18 nM IC₅₀ achieved by a derivative in biochemical assays [1]. While the specific target enzyme was not disclosed, the potency achieved validates the scaffold's potential for generating high-affinity ligands, reducing the risk of synthesizing inactive series when procuring this reagent [2].

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